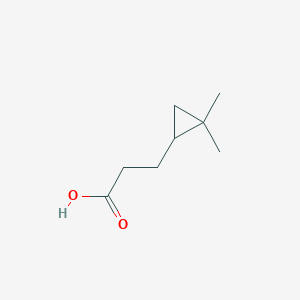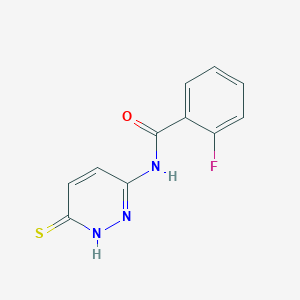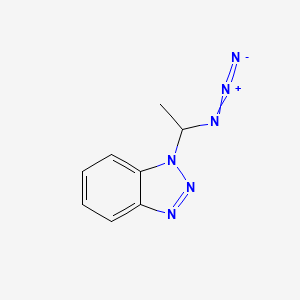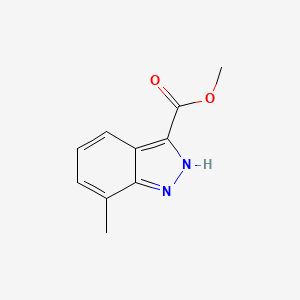
3-(2,2-Dimethylcyclopropyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethylcyclopropyl)propanoic acid is a compound that is structurally characterized by a cyclopropane ring with two methyl groups and a propanoic acid moiety. This structure is a key intermediate in various synthetic processes, particularly in the production of pharmaceuticals and pesticides . The compound's unique structure, with the cyclopropane core, is of interest due to its potential biological activity and its use in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been reported using various methods. For instance, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate involved protecting the cyclopropene ring to allow for further functional group transformations . Another approach for synthesizing cyclopropyl propanoic acid derivatives includes chelation-controlled modified Simmon–Smith cyclopropanation and Wittig reaction, among other steps, to achieve the desired stereochemistry . Additionally, the synthesis of 2,2-dimethylcyclopropane carboxylic acid has been discussed, highlighting different routes and the use of chiral metal catalysts for direct synthesis of chiral products .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring and the presence of substituents that can influence the compound's reactivity and physical properties. The stereochemistry of such compounds is also crucial, as it can affect their biological activity. For example, the synthesis of enantiomerically pure 2,2-dimethylcyclopropane carboxylic acids has been achieved through asymmetric synthesis methods, demonstrating the importance of molecular structure in the synthesis of chiral compounds .
Chemical Reactions Analysis
Cyclopropane-containing compounds participate in various chemical reactions due to the strained nature of the cyclopropane ring. For example, the reactivity of esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid has been studied for their insecticidal properties, showing that the geometry and optical isomers of the cyclopropane ring can significantly influence biological activity . Additionally, the reactivity of diazo compounds derived from propanoic acid has been explored in asymmetric reactions, including cyclopropanation and CH insertion processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,2-Dimethylcyclopropyl)propanoic acid and its derivatives are influenced by the cyclopropane core and the substituents attached to it. For instance, the solubility, melting point, and boiling point can vary significantly based on the molecular structure. The synthesis of 2,2-dimethylolpropanoic acid from formaldehyde and propaldehyde demonstrates the influence of additional functional groups on the compound's properties, such as solubility and reactivity . The use of high-performance liquid chromatography (HPLC) for the separation of stereoisomers of related compounds further illustrates the importance of physical properties in the analysis and separation of these molecules .
科学的研究の応用
Synthesis and Chemical Transformations
Ortho Functionalization of Substituted Toluenes : Utilizing the acidity of reaction conditions, 3-(2,2-Dimethylcyclopropyl)propanoic acid derivatives were successfully synthesized from ortho-functionalized N,N-dimethylbenzylamines, highlighting its potential in developing new organic compounds (Cai et al., 2007).
Water-Soluble Thermo-Sensitive Resin Synthesis : This compound served as a precursor in the synthesis of a water-soluble resin with tertiary amine oxide side substituents, indicating its role in materials science, particularly in thermal laser imaging applications (An et al., 2015).
Production of Potent Insecticides : It has been utilized in the synthesis of precursors for natural and unnatural pyrethrinoic insecticides, demonstrating its significance in the field of agricultural chemistry (Vos & Krief, 1979).
Photochromic Compounds and Drug Development
Photochromism Study : The structural study of a derivative of this acid (3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid) contributed to understanding photochromic behaviors, which is crucial in the development of smart materials and optical devices (Zou et al., 2004).
Hybrid Molecules for Anticonvulsant and Antinociceptive Activity : In pharmaceutical research, derivatives of this compound were synthesized and evaluated for anticonvulsant and antinociceptive activities, showcasing its potential in drug development (Kamiński et al., 2016).
Analysis and Environmental Applications
Pyrethroid Metabolites Monitoring : This acid's derivatives were identified as major metabolites in the monitoring of pyrethroid exposure in human urine, indicating its relevance in environmental health and safety studies (Arrebola et al., 1999).
Understanding Cyclopropene Chemistry : The study of the acidity and bond energy of a related compound, 3,3-dimethylcyclopropene, provided insights into cyclopropene chemistry, which is essential for understanding reaction mechanisms in organic chemistry (Fattahi et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-(2,2-dimethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-6(8)3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXNJPGDQKWXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)
![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)



![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
![2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3005971.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B3005972.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
